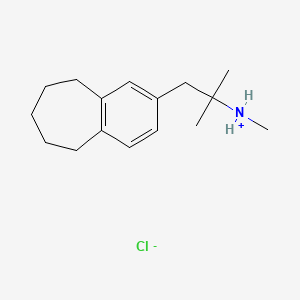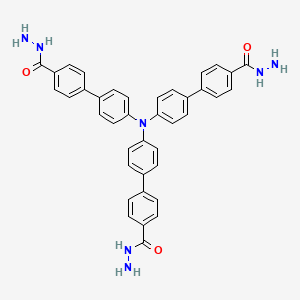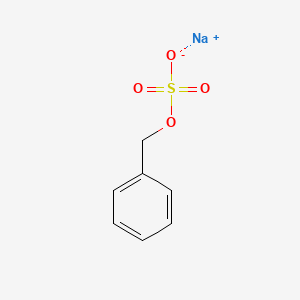
Sodium benzyl alcohol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium benzyl alcohol sulfate is an organosulfate compound that combines the properties of benzyl alcohol and sulfate groups. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to lower the surface tension of liquids, which enhances its utility in formulations requiring emulsification, foaming, and wetting.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium benzyl alcohol sulfate typically involves the sulfation of benzyl alcohol. One common method is the reaction of benzyl alcohol with sulfur trioxide (SO₃) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:
C6H5CH2OH+SO3→C6H5CH2OSO3H
The resulting benzyl sulfate ester is then neutralized with sodium hydroxide to form this compound:
C6H5CH2OSO3H+NaOH→C6H5CH2OSO3Na+H2O
Industrial Production Methods
Industrial production of this compound often involves continuous processes to ensure high yield and purity. The use of microwave-assisted sulfation has been reported to enhance the efficiency of the reaction by providing uniform heating and reducing reaction times . Additionally, the use of catalytic diaryl borinic acid can improve the sulfation process by increasing the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Sodium benzyl alcohol sulfate can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The sulfate group can be reduced to sulfite or sulfide in the presence of reducing agents.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are commonly used.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, sulfite, sulfide.
Substitution: Benzyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Sodium benzyl alcohol sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium benzyl alcohol sulfate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property is crucial in its role as a detergent, where it helps to solubilize lipids and proteins by forming micelles. The sulfate group interacts with water molecules, while the benzyl group interacts with hydrophobic substances, facilitating their dispersion in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but a different alkyl chain length.
Sodium lauryl sulfate (SLS): Commonly used in personal care products, similar in structure but with a lauryl group instead of a benzyl group.
Sodium cetyl sulfate: Used in cosmetics and pharmaceuticals, with a longer alkyl chain compared to sodium benzyl alcohol sulfate.
Uniqueness
This compound is unique due to its benzyl group, which imparts distinct properties compared to other alkyl sulfates. The aromatic ring in the benzyl group can participate in π-π interactions, enhancing its ability to interact with aromatic compounds. This makes it particularly useful in applications where such interactions are beneficial, such as in the solubilization of aromatic drugs .
Propiedades
Número CAS |
4688-40-8 |
|---|---|
Fórmula molecular |
C7H7NaO4S |
Peso molecular |
210.18 g/mol |
Nombre IUPAC |
sodium;benzyl sulfate |
InChI |
InChI=1S/C7H8O4S.Na/c8-12(9,10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
OJAYTEFYSMCCDQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
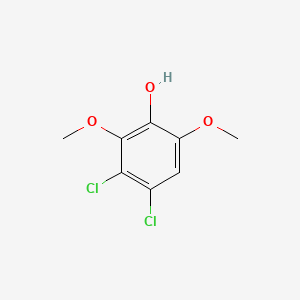
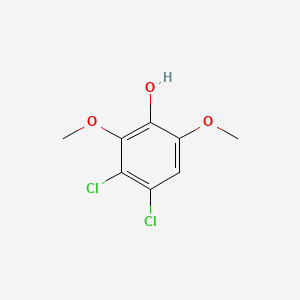
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
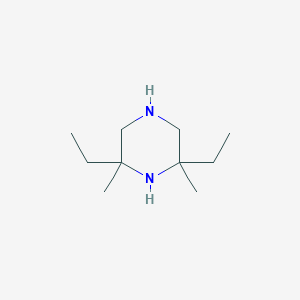

![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
